4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Description
4-(2-methylpropyl)-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H28N6O2S and its molecular weight is 464.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related compounds involves the formation of complex structures that include pyrimidine, triazine, and thiadiazole derivatives. These compounds are synthesized through reactions involving heterocyclic amines, diazonium salts, and active methylene compounds, leading to the creation of compounds with potential pharmaceutical interest due to their antimetabolite properties in purine biochemical reactions and antitrypanosomal activity (Abdelriheem, Zaki, & Abdelhamid, 2017). Another approach involves microwave-assisted synthesis, which has been utilized to prepare novel thiazolidinone derivatives containing thieno[3,4-d]-pyrimidin-4-one moieties, showcasing potential as antimicrobial agents (El Azab & Abdel-Hafez, 2015).
Biological Activity and Applications
Compounds within this family have shown a variety of biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating their potential in treating inflammatory conditions and cancer (Rahmouni et al., 2016). Another study revealed the antitumor activity of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which exhibited strong antiproliferative activity up to nanomolar concentration, demonstrating their promise in cancer therapy (Lauria et al., 2013).
Properties
IUPAC Name |
8-(2-methylpropyl)-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2S/c1-17(2)16-29-23(32)22-19(10-15-33-22)30-20(25-26-24(29)30)8-9-21(31)28-13-11-27(12-14-28)18-6-4-3-5-7-18/h3-7,10,15,17H,8-9,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWMUORCKVBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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